Ferrous oxalate

Descripción general

Descripción

It typically exists in two forms: anhydrous and dihydrate (FeC₂O₄·2H₂O)Ferrous oxalate is a yellowish powder that is poorly soluble in water and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferrous oxalate can be synthesized through several methods:

Direct Precipitation: This involves the reaction of ferrous ammonium sulfate with oxalic acid in an aqueous solution.

Leaching and Photochemical Reduction: Iron can be extracted from steel industry waste using oxalic acid, followed by photochemical reduction to obtain this compound.

Hydrothermal Synthesis: This method involves the reaction of iron-bearing minerals with oxalic acid under high temperature and pressure conditions to produce this compound dihydrate.

Industrial Production Methods: Industrial production of this compound often involves the use of iron ore or steel industry waste as raw materials. The process typically includes leaching with oxalic acid, followed by photochemical reduction or hydrothermal methods to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form ferric oxalate.

Reduction: It can be reduced to metallic iron under certain conditions.

Thermal Decomposition: When heated, this compound decomposes to form iron oxides, carbon dioxide, carbon monoxide, and water.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis and precipitation of this compound.

Heat: Applied during thermal decomposition to produce iron oxides.

Major Products Formed:

Iron Oxides: Formed during the thermal decomposition of this compound.

Ferric Oxalate: Formed during the oxidation of this compound.

Aplicaciones Científicas De Investigación

Synthesis of Ferrous Oxalate

This compound can be synthesized through several methods, including:

- Precipitation from Ferrous Salts : The most common method involves reacting ferrous ammonium sulfate with oxalic acid in an aqueous solution, leading to rapid precipitation of this compound crystals .

- Biomineralization : This process utilizes iron-bearing minerals and fungi that produce oxalic acid to synthesize this compound naturally .

- Industrial Processes : Recent patents have highlighted methods for converting by-products from titanium dioxide production into this compound, showcasing its potential in waste recycling .

Properties of this compound

This compound typically exists as a dihydrate (), which exhibits unique crystallization behavior influenced by factors such as temperature and supersaturation levels. Studies indicate that higher temperatures can increase nucleation rates and affect crystal morphology, transitioning from cubic to rod-like shapes under certain conditions .

3.1. Photographic Development

This compound is used as a photographic developer agent due to its ability to reduce silver halides to metallic silver, making it valuable in traditional photography processes .

3.2. Pigments and Dyes

The compound serves as a pigment in optical glass and plastics, contributing to color stability and enhancing the aesthetic qualities of various products .

3.3. Battery Technology

Recent research has explored the use of this compound as a cathode material in lithium-ion batteries. Its electrochemical properties suggest potential for improving battery efficiency and sustainability .

3.4. Environmental Applications

This compound plays a role in wastewater treatment processes, particularly in the recovery of valuable metals from industrial effluents. The compound can precipitate heavy metals from solutions, aiding in their removal and recovery .

4.1. Anti-Anemia Treatments

This compound is being investigated for its potential use in anti-anemic drug formulations. Its iron content can help address iron deficiency anemia effectively .

4.2. Dental Applications

Clinical studies have demonstrated the efficacy of ferric oxalate (a related compound) in reducing dentine hypersensitivity when applied during dental procedures, indicating potential therapeutic uses for this compound derivatives in oral health .

Case Studies

Mecanismo De Acción

The mechanism of action of ferrous oxalate involves its ability to undergo redox reactions. In the presence of oxidizing agents, this compound can be oxidized to ferric oxalate. Conversely, it can be reduced to metallic iron under reducing conditions. The oxalate ions can also form complexes with various metal ions, enhancing the reactivity of this compound in catalytic processes .

Comparación Con Compuestos Similares

Ferric Oxalate (Fe₂(C₂O₄)₃): Similar to ferrous oxalate but contains iron in the +3 oxidation state.

Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): A complex compound with iron in the +3 oxidation state and oxalate ligands.

Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃]): Another complex compound with similar properties to potassium ferrioxalate.

Uniqueness of this compound: this compound is unique due to its ability to undergo both oxidation and reduction reactions, making it a versatile compound in various chemical processes. Its poor solubility in water and stability under different conditions also contribute to its distinct properties .

Actividad Biológica

Ferrous oxalate, specifically in its dihydrate form (FeC₂O₄·2H₂O), has garnered attention in various fields due to its biological activities and applications. This article delves into the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

This compound is synthesized through the reaction of ferrous sulfate and oxalic acid. The precipitation process can be influenced by various factors, including temperature, concentration, and pH. A study by Xiao et al. outlines the experimental conditions for synthesizing this compound, highlighting the importance of parameters like temperature and reactant concentrations in determining the morphology and yield of the crystals .

Table 1: Experimental Conditions for Precipitation of this compound

| Operating Variable | Experimental Condition |

|---|---|

| Temperature (°C) | 25 |

| Concentration of Oxalic Acid (mmol·L⁻¹) | 40, 60, 80 |

| Concentration of Ferrous Ammonium Sulfate (mmol·L⁻¹) | 2, 8, 16 |

| Volume of Reaction Solution (mL) | 300 |

| Reaction Time (min) | 240 |

Biological Activity

-

Iron Acquisition and Bacterial Growth

This compound plays a crucial role in iron acquisition for various microorganisms. A study demonstrated that when combined with siderophores (iron-chelating compounds), this compound significantly enhances iron bioavailability, promoting bacterial growth. Specifically, concentrations of oxalate ranging from 1 to 80 μM were shown to double the rate of iron hydroxide mineral dissolution when combined with desferrioxamine B (DFO-B) . -

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which may contribute to its biological functions. A study on chemically modified polysaccharides showed that these compounds could regulate calcium oxalate crystal growth, suggesting a potential application in preventing kidney stone formation . -

Inhibition of Calcium Oxalate Formation

The ability of this compound to inhibit calcium oxalate crystal formation has been documented. By modifying polysaccharides to enhance their carboxyl group content, researchers found that these compounds could effectively inhibit the growth of calcium oxalate monohydrate crystals while promoting the formation of calcium oxalate dihydrate crystals .

Case Studies

-

Application in Periodontal Surgery

A clinical study evaluated the effectiveness of ferric oxalate (6%) in reducing post-surgical cold sensitivity during periodontal procedures. Results indicated a statistically significant reduction in sensitivity levels among patients treated with ferric oxalate compared to controls over a six-week period . This suggests potential therapeutic applications for this compound in dental practices. -

Thermal Dehydration Kinetics

The thermal dehydration kinetics of this compound dihydrate have been studied extensively. Research indicates that varying temperatures significantly affect the dehydration process, which is critical for understanding its stability and reactivity under physiological conditions .

Propiedades

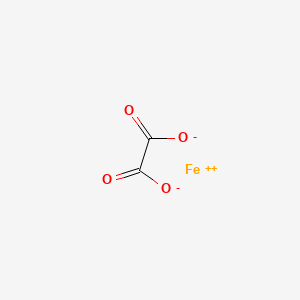

IUPAC Name |

iron(2+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZIYWAUNZMLRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeC2O4, C2FeO4 | |

| Record name | Iron(II) oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(II)_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous oxalate is an odorless yellow solid. Insoluble in water and denser in water. Sinks in water. (USCG, 1999), Dihydrate: Pale yellow odorless solid, slightly soluble in water; [Merck Index] Pale yellow odorless crystalline powder; [MSDSonline] | |

| Record name | FERROUS OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

2.3 at 68 °F (USCG, 1999) - Denser than water; will sink, Pale yellow crystaline powder. Odorless; decomp AT 150-160 °C on heating in air. Density: 2.28. Slightly soluble in water; soluble in dilute mineral acids. /Dihydrate/ | |

| Record name | FERROUS OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERROUS OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

516-03-0 | |

| Record name | FERROUS OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZP4YV3ICV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: DECOMP 190 °C /DIHYDRATE/ | |

| Record name | FERROUS OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ferrous oxalate dihydrate?

A1: The molecular formula of this compound dihydrate is FeC2O4·2H2O, and its molecular weight is 179.91 g/mol.

Q2: What are some common methods for synthesizing this compound?

A2: this compound can be synthesized via several methods, including:

- Precipitation reaction: This involves reacting ferrous sulfate with oxalic acid in an aqueous solution. [, , , , , , ]

- Acid leaching of high-iron-containing materials: Desulphurization slag, a byproduct of industrial processes, can be leached with acid, followed by reaction with oxalic acid to yield this compound. [, ]

- Pyrolysis of this compound dihydrate: This method, conducted under controlled atmospheres, can produce various iron oxides, including magnetite. [, ]

Q3: How does the choice of synthesis method affect the properties of this compound?

A3: Different synthesis methods can influence the particle size, morphology, and purity of this compound. For instance, controlling reaction parameters like temperature, pH, and aging time during precipitation can yield particles with specific dimensions and crystal structures. [, , , , , ]

Q4: What analytical techniques are used to characterize this compound?

A4: Common characterization techniques include X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) for morphology, thermogravimetric analysis (TGA) for thermal stability, and Mössbauer spectroscopy to study the iron oxidation state and local environment within the material. [, , , , , , , ]

Q5: What are the primary applications of this compound?

A5: this compound is primarily used as:

- A precursor for lithium iron phosphate (LiFePO4): LiFePO4 is a key cathode material for lithium-ion batteries, and this compound serves as a cost-effective and environmentally friendly iron source for its synthesis. [, , , , , , ]

- A precursor for various iron oxides: this compound can be thermally decomposed under controlled atmospheres to produce iron oxides like magnetite (Fe3O4), maghemite (γ-Fe2O3), and hematite (α-Fe2O3), finding applications in magnetic materials and catalysis. [, , , , ]

Q6: How does the morphology of this compound affect its electrochemical properties in LiFePO4 synthesis?

A6: Studies have shown that smaller particle sizes of this compound result in improved electrochemical properties of the subsequently synthesized LiFePO4. This is attributed to the higher surface area and shorter diffusion paths for lithium ions during charging and discharging. [, , , , , , ]

Q7: Can this compound be used for environmental remediation?

A7: Yes, this compound can act as a catalyst in Fenton-like reactions and photocatalysis, promoting the degradation of organic pollutants like dyes (e.g., Rhodamine B, 2,4-dichlorophenoxyacetic acid) in wastewater treatment. [, , , , ]

Q8: How does this compound enhance the degradation of pollutants in Fenton-like reactions?

A8: this compound facilitates the generation of hydroxyl radicals (•OH), highly reactive species that attack and break down organic pollutants. The oxalate ligand assists in the Fe2+/Fe3+ redox cycle, crucial for maintaining the catalytic activity. [, , , , ]

Q9: How can the thermal stability of this compound be improved?

A10: Doping this compound with specific metal ions during synthesis has been shown to improve its thermal stability. This modification can be beneficial for controlling the decomposition pathway and achieving desired iron oxide phases at specific temperatures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.